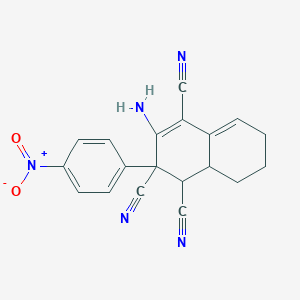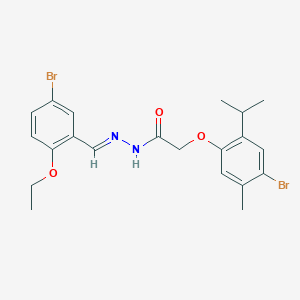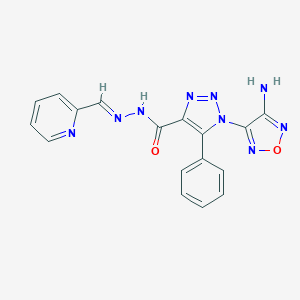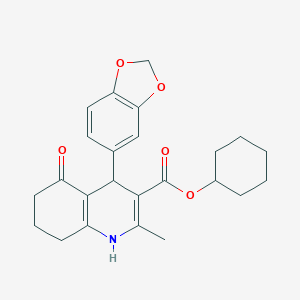
2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE is a complex organic compound that features a unique structure combining an amino group, a nitrophenyl group, and multiple cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where cyanoacetamide derivatives are formed through the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
化学反応の分析
Types of Reactions
2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated compounds and bases like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the nitro or amino groups.
科学的研究の応用
2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
The mechanism by which 2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE exerts its effects involves interactions with various molecular targets. For instance, its potential antiviral activity may be due to its ability to inhibit viral replication by interfering with specific enzymes or proteins involved in the viral life cycle . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function.
類似化合物との比較
Similar Compounds
2-Cyano-N-(4-nitrophenyl)acetamide: Shares the nitrophenyl and cyano groups but differs in the overall structure.
®-2-Amino-3-(4-nitrophenyl)propanoic acid: Contains a similar nitrophenyl group but has a different backbone structure.
Uniqueness
2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE is unique due to its combination of multiple functional groups and its hexahydronaphthalene backbone
特性
分子式 |
C19H15N5O2 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
3-amino-2-(4-nitrophenyl)-6,7,8,8a-tetrahydro-1H-naphthalene-1,2,4-tricarbonitrile |
InChI |
InChI=1S/C19H15N5O2/c20-9-16-14-3-1-2-4-15(14)17(10-21)19(11-22,18(16)23)12-5-7-13(8-6-12)24(25)26/h3,5-8,15,17H,1-2,4,23H2 |
InChIキー |
FZNFUVUESUJZPJ-UHFFFAOYSA-N |
SMILES |
C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
正規SMILES |
C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-(4-chlorophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B336071.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[3-(2-oxopyrrolidin-1-yl)phenyl]amino}acetohydrazide (non-preferred name)](/img/structure/B336072.png)

![N'-[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B336079.png)
![5-(4-bromophenyl)-1-(2,4-dichlorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B336081.png)

![4-[4-(Allyloxy)phenyl]-2-amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B336086.png)
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-2-phenylacetamide](/img/structure/B336087.png)
![4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzaldehyde](/img/structure/B336088.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(prop-2-enylamino)methylidene]pyrazol-3-one](/img/structure/B336093.png)
![4-[4-(Allyloxy)phenyl]-2-amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B336094.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,5-diiodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-5-(4-nitrophenyl)triazole-4-carbohydrazide](/img/structure/B336097.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(4-{4-nitrophenyl}-1-piperazinyl)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B336099.png)
